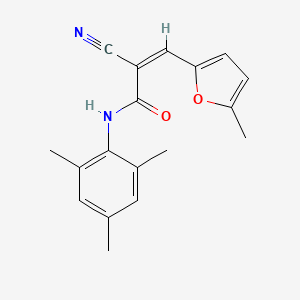

![molecular formula C15H10ClN3OS2 B2531905 5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide CAS No. 303151-34-0](/img/structure/B2531905.png)

5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

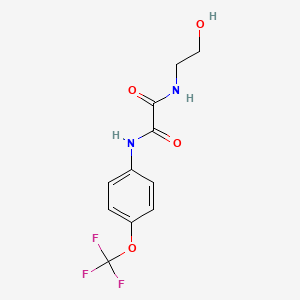

5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide, also known as CPT, is a synthetic compound that has a variety of applications in scientific research. CPT is a small molecule that has a high affinity for binding to proteins and nucleic acids, and it can be used for a variety of biochemical and physiological studies. CPT has been used in the study of protein-protein interactions, protein folding, and nucleic acid binding, as well as for the development of novel therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The synthesis of this compound involved a six-step process starting from 4-chlorobenzoic acid. Notably, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications, which could be further explored in virology research.

Agricultural Applications

Given the reported herbicidal properties of sulfonamide derivatives , researchers could investigate whether this compound has any impact on plant growth, pest resistance, or disease prevention. Its potential as a green pesticide warrants exploration.

Wirkmechanismus

Target of Action

The primary target of this compound is the human glycolate oxidase (hGOX), a peroxisomal flavoenzyme . This enzyme plays a crucial role in the metabolism of glyoxylate, a compound that can lead to the formation of oxalate, which can cause kidney stones when its normal metabolism is impaired .

Mode of Action

The compound interacts with five active-site residues of hGOX that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . The chlorophenyl substituent of the compound is surrounded by nonconserved hydrophobic residues . This interaction inhibits the activity of hGOX, thereby affecting the metabolism of glyoxylate .

Biochemical Pathways

The inhibition of hGOX affects the glyoxylate pathway. Under normal conditions, hGOX metabolizes glyoxylate to prevent the formation of oxalate . When hgox is inhibited by the compound, the metabolism of glyoxylate is impaired, leading to an increase in the levels of oxalate .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of hGOX, leading to an increase in the levels of oxalate . This can potentially lead to the formation of kidney stones . On a cellular level, this could cause damage to kidney cells and affect kidney function .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-N-phenylthiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS2/c16-10-6-8-12(9-7-10)21-15-13(18-19-22-15)14(20)17-11-4-2-1-3-5-11/h1-9H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODVCOFPPLXXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2531823.png)

![1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2531826.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2531828.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2531831.png)